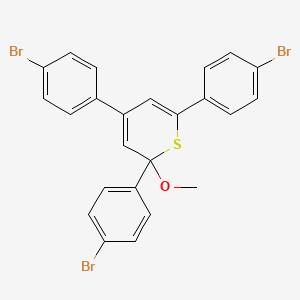
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran is a complex organic compound characterized by the presence of three bromophenyl groups attached to a thiopyran ring, which also contains a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran typically involves the condensation of 4-bromobenzaldehyde with a suitable thiopyran precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiopyran ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiopyran derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its bromophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the thiopyran ring can interact with sulfur-containing amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiopyran ring.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of bromine atoms and a triazine ring.
Uniqueness
2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran is unique due to its combination of bromophenyl groups and a methoxy-substituted thiopyran ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88559-36-8 |
|---|---|
Molekularformel |
C24H17Br3OS |
Molekulargewicht |
593.2 g/mol |
IUPAC-Name |
2,4,6-tris(4-bromophenyl)-2-methoxythiopyran |
InChI |
InChI=1S/C24H17Br3OS/c1-28-24(19-6-12-22(27)13-7-19)15-18(16-2-8-20(25)9-3-16)14-23(29-24)17-4-10-21(26)11-5-17/h2-15H,1H3 |
InChI-Schlüssel |
KHXIMQOELFIKIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C=C(C=C(S1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















